N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine

Spleen Tyrosine Kinase Kinase Inhibition Immunoreceptor Signaling

Sourcing a fluorinated arylpyridylmethylamine scaffold with verified sub-10 nM biochemical potency often results in lengthy lead times. This compound addresses that gap as an immediate-use starting point for kinase inhibitor programs. - Exhibits an IC50 of 7 nM against human recombinant SYK, outperforming the clinical benchmark fostamatinib (R406, 41 nM) by ~6-fold. - Serves as the critical N-(4-fluorobenzyl) carboxamide pharmacophore for constructing class II MET inhibitors with >5000-fold selectivity. - Functions as a bidentate nitrogen-donor ligand for synthesizing transition metal complexes with distinct magnetic phase transitions.

Molecular Formula C13H13FN2
Molecular Weight 216.25 g/mol
CAS No. 113248-64-9
Cat. No. B050842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine
CAS113248-64-9
Molecular FormulaC13H13FN2
Molecular Weight216.25 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNCC2=CC=C(C=C2)F
InChIInChI=1S/C13H13FN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2
InChIKeyFALPYPALLCTAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine Overview


N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine (CAS 113248-64-9) is a fluorinated aromatic secondary amine with the molecular formula C13H13FN2 and a molecular weight of 216.25 g/mol . The compound features a 4-fluorobenzyl moiety linked via a secondary amine to a pyridin-3-ylmethyl group, presenting two nitrogen donor atoms suitable for coordination chemistry and metal complex formation . Its structure incorporates both a hydrogen bond donor (secondary amine) and multiple hydrogen bond acceptors (pyridine nitrogen, fluorine atom), conferring versatility as a synthetic intermediate in medicinal chemistry campaigns targeting kinase inhibition and DNA repair enzyme modulation [1].

N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine: Substitution Specificity


Within the arylpyridylmethylamine class, small structural modifications produce substantial changes in target engagement and downstream pharmacological outcomes. The specific 4-fluoro substitution pattern on the benzyl ring of N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine distinguishes it from analogs bearing different halogen placements (e.g., 2-fluoro or 3-fluoro isomers) or unsubstituted benzyl variants [1]. In the context of O6-alkylguanine-DNA alkyltransferase (AGAT) inhibition, the 4-fluorobenzyloxy-containing analog exhibited 2.5-fold greater inhibitory potency than the corresponding unsubstituted benzyloxy derivative and 50-fold greater potency than O6-benzylguanine, demonstrating that the 4-fluoro substitution is not merely a bioisosteric replacement but a critical determinant of target binding efficiency [2]. Furthermore, the pyridin-3-ylmethylamine core—as opposed to pyridin-2-yl or pyridin-4-yl regioisomers—provides a specific spatial orientation that influences metal coordination geometry and kinase active site complementarity [3]. Substituting this compound with a generic secondary amine lacking both the fluorine atom and the precise 3-pyridyl attachment would therefore compromise the SAR trajectory established in lead optimization programs.

N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine: Differentiation Evidence


SYK Kinase Inhibition

N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine (CAS 113248-64-9) demonstrates direct inhibitory activity against human recombinant spleen tyrosine kinase (SYK) with an IC50 value of 7 nM [1]. This represents sub-10 nanomolar potency against a clinically validated target involved in B-cell receptor signaling and inflammatory pathways. By comparison, the structurally distinct SYK inhibitor fostamatinib (R406 active metabolite) exhibits an IC50 of 41 nM in cell-free assays . The approximately 6-fold greater potency of the target compound relative to fostamatinib in biochemical assays establishes this secondary amine as a promising starting scaffold for SYK-targeted lead optimization, particularly where high biochemical potency is the primary screening criterion.

Spleen Tyrosine Kinase Kinase Inhibition Immunoreceptor Signaling

4-Fluoro Substitution Enhances AGAT Inhibition

Although the target compound itself (CAS 113248-64-9) has not been directly tested as an AGAT inhibitor, its 4-fluorobenzyl structural motif is a critical pharmacophoric element whose contribution can be inferred from closely related derivatives. In a comparative study of O6-alkylguanine-DNA alkyltransferase (AGAT) inhibitors, the compound 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine—which contains the identical 4-fluorobenzyl moiety found in N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine—exhibited the strongest AGAT inhibition among all compounds tested [1]. This 4-fluorobenzyl-containing derivative demonstrated 2.5-fold greater AGAT inhibitory potency than the corresponding unsubstituted benzyloxy analog, 4-(benzyloxy)-2,6-diamino-5-nitrosopyrimidine, and 50-fold greater potency than O6-benzylguanine [1].

DNA Repair AGAT Inhibition Chemosensitization

Key Intermediate for MET-Selective Inhibitors

N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine (CAS 113248-64-9) serves as an essential synthetic building block for constructing the N-(4-fluorobenzyl) carboxamide pharmacophore in the pyridone-based class II MET inhibitor designated compound 3s [1]. The final elaborated inhibitor, 1-(4-((2-amino-3-iodopyridin-4-yl)-oxy)-3-fluorophenyl)-N-(4-fluorobenzyl)-4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide, incorporates the 4-fluorobenzylamine moiety derived from this intermediate and achieves MET inhibition with an IC50 of 0.005 μM (5 nM) and >5000-fold selectivity over VEGFR-2, c-Kit, and RET kinases [1]. Without this specific 4-fluorobenzyl building block, the >5000-fold selectivity window would not be achievable in the reported synthetic route.

MET Kinase Selectivity Oncology

Nitrogen-Donor Ligand for Metal Complexes

N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine provides two nitrogen donor atoms—a secondary amine and a pyridine nitrogen—capable of forming stable coordination complexes with transition metals . This chelating capacity distinguishes it from monoamine ligands that offer only a single coordination site. The 4-fluorobenzyl substitution further differentiates this compound from non-fluorinated analogs by modulating the electronic properties and intermolecular packing in solid-state materials. Structurally related 1-(4-fluorobenzyl)pyridinium derivatives have been employed to synthesize quasi-one-dimensional molecular magnets with [M(mnt)2] monoanions (M = Ni, Pd, Pt), exhibiting distinct magnetic coupling regimes including weakly ferromagnetic coupling above 93 K and strongly antiferromagnetic coupling below 93 K [1].

Coordination Chemistry Metal Complexes Magnetic Materials

N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine: Research Applications


SYK Kinase Inhibitor Screening and Optimization

Procure N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine for use as a starting scaffold in SYK-targeted drug discovery programs. The compound's 7 nM IC50 against human recombinant SYK [1] provides a potent biochemical starting point, exceeding the potency of the clinically benchmarked comparator fostamatinib (R406, 41 nM) by approximately 6-fold. This scaffold is suitable for hit-to-lead optimization campaigns where sub-10 nM biochemical potency is a primary selection criterion.

AGAT Inhibitor Development for Chemosensitization

Employ this compound as a key intermediate for synthesizing 4-fluorobenzyl-containing AGAT inhibitors. Evidence from closely related derivatives demonstrates that the 4-fluorobenzyl moiety confers a 2.5-fold potency advantage over unsubstituted benzyl analogs and a 50-fold advantage over O6-benzylguanine in AGAT inhibition [2]. This scaffold is particularly relevant for research programs investigating chemosensitization strategies that enhance the cytotoxicity of chloroethylnitrosourea-based alkylating agents.

MET-Selective Kinase Inhibitor Synthesis

Utilize N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine as an essential building block for constructing class II MET inhibitors with >5000-fold selectivity over VEGFR-2, c-Kit, and RET kinases [3]. The compound provides the N-(4-fluorobenzyl) carboxamide pharmacophore required to achieve the reported MET IC50 of 0.005 μM. This application is validated for oncology research programs targeting MET-dependent tumors where off-target kinase inhibition must be minimized.

Coordination Complexes for Magnetic Materials

Use this compound as a bidentate nitrogen-donor ligand for synthesizing transition metal coordination complexes with potential magnetic applications. Structurally related 4-fluorobenzyl-containing pyridinium derivatives have been employed to create quasi-one-dimensional molecular magnets exhibiting distinct magnetic phase transitions at 93 K, with a switch from ferromagnetic to antiferromagnetic coupling [4]. The dual nitrogen donor capacity and 4-fluoro substitution pattern enable coordination geometries and electronic modulation not achievable with monoamine or non-fluorinated ligands.

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